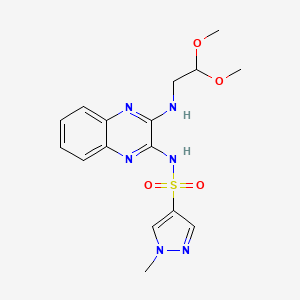
N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N6O4S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-((2,2-dimethoxyethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety, a pyrazole ring, and a sulfonamide group. Its molecular formula is C16H20N4O3S, with a molecular weight of approximately 364.42 g/mol. The presence of the dimethoxyethyl group contributes to its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. The pyrazole scaffold is known for its ability to inhibit various kinases involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
Table 1: Antitumor Activity of Related Pyrazole Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Encorafenib | Skin Cancer | 0.5 | |
| Crizotinib | Lung Cancer | 0.8 | |
| N-(3-((2,2-dimethoxyethyl)amino)... | MCF-7 | TBD | This Study |
| 5-Methylpyrazole | MCF-7 | 1.6 |
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit Aurora kinases, which are critical for cell cycle regulation. This inhibition leads to apoptosis in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties, which can contribute to their overall therapeutic effects in cancer treatment by reducing the tumor microenvironment's inflammatory response .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, as evidenced by studies showing caspase-mediated apoptosis in lung cancer cell lines .
Case Studies
Several case studies have documented the efficacy of related pyrazole compounds in preclinical models:
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 cells, revealing that modifications to the pyrazole ring significantly enhanced antitumor activity .
- In Vivo Studies : Animal models treated with pyrazole-containing compounds showed reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for clinical application .
Safety and Toxicology
While the antitumor effects are promising, safety profiles must be assessed. Preliminary toxicity studies indicate that some pyrazole derivatives exhibit cytotoxicity against non-cancerous cells at lower concentrations than effective doses against cancer cells, necessitating further investigation into their therapeutic windows .
Propiedades
IUPAC Name |
N-[3-(2,2-dimethoxyethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-22-10-11(8-18-22)27(23,24)21-16-15(17-9-14(25-2)26-3)19-12-6-4-5-7-13(12)20-16/h4-8,10,14H,9H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVULPRMXMXMPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













